1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
Overview
Description
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H9BrOS and its molecular weight is 281.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives with potential antimicrobial activities. For instance, its derivatives have shown excellent antimicrobial properties when synthesized through specific methods (Sherekar, Kakade, & Padole, 2021).
Antimicrobial Activities
- Schiff base derivatives with thiophene, including compounds related to 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one, have shown significant antibacterial and antifungal properties against various pathogens. These findings are crucial for public health and could contribute to alternative drug development (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Antioxidant Potential
- Derivatives of this compound have been analyzed for their antioxidant activities. QSAR-analysis indicated that certain molecular parameters significantly influence their antioxidant properties. These findings have implications for designing new potential antioxidants (Drapak et al., 2019).
Optical and Electrochemical Properties
- Related compounds have been synthesized and investigated for their optical and electrochemical properties. These properties suggest potential applications in light-emitting devices and other electronic applications (Aydın & Kaya, 2012).
Material Science Applications
- The compound and its derivatives have been utilized in the creation of materials with specific electronic and optical characteristics. For example, studies on furanic and thiophenic ethane-1,2-diones have explored their electronic polarizability and hyperpolarizabilities, which are important for material science applications (Lukes et al., 2003).
Anticancer Potential
- Thiophen-2-yl-ethanone derivatives have been evaluated for their potential as anti-breast cancer agents, highlighting the compound's significance in medicinal chemistry (Mahmoud et al., 2021).
Mechanism of Action
Target of Action
The compound 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with various targets to exert their therapeutic effects
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exert a wide range of therapeutic effects, suggesting that this compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1-[5-(4-bromophenyl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNENYJYSRLPCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401077 | |
Record name | 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-89-8 | |
Record name | 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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